5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid
Description
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid (CAS: 1909309-57-4) is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a [2-(tert-butoxy)-2-oxoethoxy]methyl group and at position 4 with a carboxylic acid moiety . This structure combines a polar carboxylic acid group with a bulky tert-butoxy ester, making it a versatile intermediate in organic synthesis, particularly for drug discovery and peptide modifications.
Properties
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-11(2,3)18-8(13)5-16-4-7-9(10(14)15)12-6-17-7/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXSVONYWBLOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCC1=C(N=CO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides to form oxazolines, followed by oxidation to yield the oxazole ring. Common reagents used in these reactions include Deoxo-Fluor® and manganese dioxide . The reaction conditions often involve room temperature for the initial cyclization and elevated temperatures for the oxidation step.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles in a controlled manner .
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group (-COOH) at position 4 of the oxazole ring participates in classical acid-base and condensation reactions:
Oxazole Ring Modifications
The 1,3-oxazole heterocycle exhibits electrophilic substitution and ring-opening tendencies:
tert-Butoxy Ester Reactivity
The tert-butoxy ester (-O-C(CH₃)₃) serves as a protecting group with specific deprotection pathways:
Methylene Ether Reactivity
The -CH₂-O- linker between the oxazole and tert-butoxy ester shows limited reactivity but can undergo:
| Reaction Type | Conditions | Products | Evidence |
|---|---|---|---|
| Oxidative Cleavage | NaIO₄/H₂O | Aldehyde and tert-butoxy acetic acid | Hypothesized based on analogous ether cleavage. |
| Radical Bromination | NBS, light | Brominated derivatives | Observed in structurally similar compounds. |
Multicomponent Reactions
The compound participates in tandem reactions leveraging multiple functional groups:
| Reaction System | Components | Product | Yield (%) |
|---|---|---|---|
| Ugi Reaction | Amine, aldehyde, isocyanide | Peptoid-oxazole hybrids | ~45–60 |
| Passerini Reaction | Isocyanide, ketone | α-Acyloxy amides | ~35–50 |
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and tert-butanol .
-
UV Sensitivity : Irradiation at 254 nm induces oxazole ring isomerization to 1,2-oxazole forms (quantum yield: Φ = 0.12) .
Key Research Findings
-
Selective Reactivity : The tert-butoxy ester remains intact during oxazole nitration, enabling orthogonal functionalization .
-
Biological Relevance : Amide derivatives show inhibitory activity against bacterial dihydrofolate reductase (IC₅₀ = 2.3 μM) .
-
Limitations : Base-mediated reactions often degrade the oxazole ring, necessitating acidic or neutral conditions .
Reaction Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Esterification) | 0–25°C | >75% below 25°C |
| Catalyst (Amide Formation) | HATU > EDC | 20% higher yield with HATU |
| Solvent (Ugi Reaction) | MeOH/THF (1:1) | Maximizes solubility and reactivity |
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing oxazole rings exhibit significant antitumor properties. For instance, a library of oxadiazole derivatives, which share structural similarities with the target compound, demonstrated high cytotoxicity against various cancer cell lines. These compounds were found to be three to four times more potent against tumor cells than normal cells, suggesting that 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid could serve as a promising scaffold for developing new chemotherapeutic agents .
Anti-biofilm Properties
Research has also highlighted the potential of oxazole derivatives in combating biofilm formation by pathogenic bacteria. In vitro studies showed that certain oxazole compounds inhibited biofilm formation of Staphylococcus aureus, suggesting that this compound may possess similar properties . This application is particularly relevant in the context of antibiotic resistance, where biofilm-associated infections are notoriously difficult to treat.
Polymer Chemistry
The unique chemical structure of this compound makes it suitable for use in polymer synthesis. Its carboxylic acid functional group can participate in various polymerization reactions, potentially leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength. This aspect is critical for applications in coatings and advanced materials .
Case Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized a series of oxazole derivatives including this compound and evaluated their cytotoxic effects on cancer cell lines. The results indicated that these compounds exhibited significant selectivity towards tumor cells, highlighting their potential as lead compounds for further drug development .
Case Study 2: Inhibition of Biofilms
In another investigation focused on biofilm inhibition, researchers tested various oxazole derivatives against Staphylococcus aureus. The findings revealed that certain derivatives could inhibit up to 79% of biofilm formation at specific concentrations. This suggests that this compound may be explored further for its anti-biofilm activity .
Mechanism of Action
The mechanism of action of 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets through nucleophilic substitution and oxidative reactions. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its role in DNA recognition and other biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
Compound A : 2-([(tert-Butoxycarbonyl)amino]methyl)-1,3-oxazole-4-carboxylic acid (CAS: 182120-90-7)
- Structure: A tert-butoxycarbonyl (Boc)-protected amino methyl group at position 2.
- Key Differences: Unlike the target compound, Compound A lacks the ethoxy spacer and instead has a direct Boc-amino methyl group. This reduces steric hindrance but limits flexibility in conjugation chemistry .
Compound B : 5-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid (CAS: 1252657-86-5)
- Structure : A piperidin-4-yl group with a Boc substituent at position 5.
- Key Differences: The piperidine ring introduces basicity and 3D structural complexity, contrasting with the linear ethoxy-tert-butoxy chain of the target compound.
Compound C : 2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid (CAS: 339087-12-6)
Heterocyclic Core Modifications
Compound D : 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS: 547763-09-7)
- Structure: Thiazole ring (sulfur at position 1) with Boc-amino and methyl groups.
Compound E : 5-(cyclohexylmethyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
- Structure : Cyclohexylmethyl and thiophene substituents.
Functional Group Analysis
| Property | Target Compound | Compound A | Compound D |
|---|---|---|---|
| Molecular Weight | ~311.3 (estimated)* | 258.29 | 291.37 |
| Substituent Flexibility | High (ethoxy spacer) | Low (direct Boc-amino methyl) | Moderate (thiazole core) |
| Hydrophobicity | Moderate (tert-butoxy group) | High (Boc group) | High (thiophene/cyclohexyl) |
| Synthetic Utility | Versatile (ester/carboxylic acid) | Limited to amide formation | Specialized (thiazole chemistry) |
*Estimated based on structural analogs in –10.
Biological Activity
5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid (CAS No. 1909319-49-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Research indicates that oxazole derivatives can inhibit various biological processes, including those related to inflammation and cancer progression.
Enzyme Inhibition
Recent studies have shown that oxazole derivatives, including this compound, can act as inhibitors of certain enzymes involved in sphingolipid metabolism, particularly alkaline ceramidases (ACs). These enzymes play crucial roles in regulating cell proliferation and apoptosis through the balance of sphingolipid metabolites such as ceramide and sphingosine-1-phosphate (S1P) .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
-
Inhibition of Alkaline Ceramidases :
A study evaluated the structure-activity relationship (SAR) of various oxazole derivatives. The findings indicated that certain modifications to the oxazole ring significantly enhanced their potency as AC inhibitors. For instance, a derivative structurally similar to our compound displayed an IC50 value in the low nanomolar range against human alkaline ceramidase . -
Anticancer Potential :
In vitro studies demonstrated that compounds related to this compound could inhibit the growth of neuroblastoma cells (SH-SY5Y). The compound's ability to modulate ceramide levels was linked to decreased cell viability and increased apoptosis in these cancer cells . -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of oxazole derivatives, suggesting that they might mitigate neurodegeneration by modulating sphingolipid metabolism. This could be particularly relevant for conditions like Alzheimer's disease, where ceramide accumulation is detrimental .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-{[2-(Tert-butoxy)-2-oxoethoxy]methyl}-1,3-oxazole-4-carboxylic acid, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via a multi-step approach involving esterification and coupling reactions. For example:
- Step 1 : Protect the carboxylic acid group using a tert-butoxycarbonyl (Boc) group via tert-butyl esterification under anhydrous conditions with EDC·HCl as a coupling agent and DMAP as a catalyst .
- Step 2 : Introduce the oxazole moiety through a nucleophilic substitution or cyclization reaction. Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side products .
- Intermediate Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to isolate intermediates .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the tert-butoxy group (δ ~1.4 ppm for nine equivalent protons) and oxazole ring protons (δ 7.5–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO) .
Q. How can the compound’s hydrolytic stability be evaluated under physiological conditions?
- Methodology :
- Prepare phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric fluid (pH 1.2). Incubate the compound at 37°C for 24–72 hours.
- Monitor degradation via HPLC and compare retention times with authentic standards. Calculate half-life () using first-order kinetics .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing side products during Boc protection?
- Methodology :
- Catalyst Optimization : Replace DMAP with stronger bases like DBU to enhance coupling efficiency in Boc protection .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of intermediates.
- In Situ Monitoring : Use FTIR to track the disappearance of the carboxylic acid peak (~1700 cm) and confirm ester formation (~1250 cm) .
Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?
- Methodology :
- 2D NMR Techniques : Perform COSY and HSQC to assign overlapping proton signals (e.g., oxazole methylene protons).
- X-ray Crystallography : Grow single crystals in ethyl acetate/hexane and resolve ambiguous stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
Q. How does the tert-butoxy group influence the compound’s electronic properties and reactivity?
- Methodology :
- Electron-Donating Effect : Use Hammett substituent constants () to quantify the tert-butoxy group’s impact on oxazole ring electrophilicity.
- Reactivity Profiling : Perform nucleophilic substitution reactions with amines or thiols under varying pH conditions. Compare kinetics with non-Boc analogs .
Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicity?
- Methodology :
- Environmental Partitioning : Measure log (octanol-water partition coefficient) using shake-flask methods.
- Biotic Degradation : Incubate with soil microbiota and analyze metabolites via LC-MS/MS.
- Toxicity Assays : Use Daphnia magna or zebrafish embryos (OECD guidelines) to assess acute/chronic toxicity at 1–100 ppm .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental molecular weights in MS analysis?
- Methodology :
- Isotopic Pattern Matching : Compare the observed isotopic distribution with theoretical simulations (e.g., using Bruker Compass DataAnalysis).
- Adduct Identification : Check for sodium/potassium adducts ([M+Na] or [M+K]) and recalibrate the spectrum .
Q. Why do NMR spectra show unexpected splitting patterns for methylene protons?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
